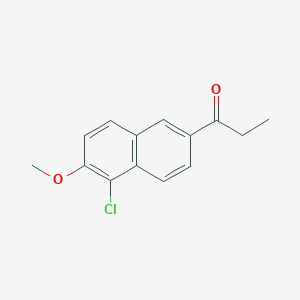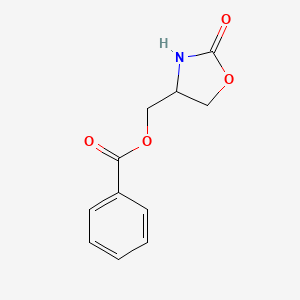
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE is a chemical compound with the molecular formula C14H13ClO2 . It is known for its unique structure, which includes a naphthalene ring substituted with chlorine and methoxy groups.
Vorbereitungsmethoden
The synthesis of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are chlorinated and methoxylated.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield
Analyse Chemischer Reaktionen
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position, using reagents like sodium methoxide
Wissenschaftliche Forschungsanwendungen
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer research
Vergleich Mit ähnlichen Verbindungen
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(5-chloro-2-naphthyl)-1-propanone and 1-(6-methoxy-2-naphthyl)-1-propanone share structural similarities.
Uniqueness: The presence of both chlorine and methoxy groups on the naphthalene ring makes it unique, potentially enhancing its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
69750-45-4 |
|---|---|
Molekularformel |
C14H13ClO2 |
Molekulargewicht |
248.70 g/mol |
IUPAC-Name |
1-(5-chloro-6-methoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H13ClO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
PSHXIXVKAXBEOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8687580.png)











![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)

